![molecular formula C12H9N3O4S B015701 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline CAS No. 118876-57-6](/img/structure/B15701.png)
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline
Overview
Description
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline is a chemical compound with the molecular formula C12H9N3O4S and a molecular weight of 291.28 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology . It is known for its unique structure, which includes both hydroxyl and sulphamoyl functional groups attached to a benzoquinoxaline core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline typically involves multi-step organic reactions. One common method includes the nitration of a benzoquinoxaline precursor, followed by reduction and sulphonation steps . The reaction conditions often require controlled temperatures and the use of specific solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure solubility and reaction efficiency .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The sulphamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted benzoquinoxalines depending on the nucleophile used.
Scientific Research Applications
Neuropharmacological Applications
Mechanism of Action:
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline selectively inhibits binding to quisqualate receptors without affecting NMDA or glycine receptor sites. This selectivity is crucial for studying excitotoxicity, a condition where excessive glutamate leads to neuronal damage and cell death. The compound's ability to protect neuronal cells from excitotoxic damage highlights its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Research Findings:
- Studies have demonstrated that this compound can significantly reduce neurological deficits and tissue loss following spinal cord injuries (SCI). In experimental models, focal administration of this compound resulted in dose-dependent sparing of white matter at the injury site .
- The compound has been shown to mitigate acute white matter pathology by protecting glial cells, particularly oligodendrocytes, which are essential for maintaining myelin integrity in the central nervous system .
Drug Development Potential
Lead Compound for New Therapeutics:
The unique structure of this compound, characterized by its sulfonamide group and hydroxyl functionalities, makes it a promising lead for the development of new neuroprotective drugs. Its selective action on glutamate receptors allows for targeted therapeutic strategies with potentially fewer side effects compared to non-selective antagonists.
Comparative Analysis with Similar Compounds:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline | Similar core with nitro group | Potent antagonist at glutamate receptors | Nitro group enhances receptor selectivity |
Quinoxaline-2,3-dione | Simple quinoxaline derivative | Antimicrobial activity | Lacks sulfonamide functionality |
6-Methoxyquinoxaline | Methoxy-substituted quinoxaline | Inhibitory effects on certain ion channels | Different substitution pattern affects activity |
This table illustrates how this compound distinguishes itself through its selective receptor interactions and neuroprotective properties compared to other compounds in the quinoxaline family.
Case Studies and Experimental Evidence
Spinal Cord Injury Models:
In a series of experiments involving adult rats subjected to controlled spinal cord contusions, the administration of this compound resulted in significant improvements in functional outcomes. The compound was administered via microinjection shortly after injury, demonstrating its efficacy in reducing both acute and chronic neurological impairments associated with SCI .
Cerebral Ischemia Protection:
Research has indicated that this compound can protect against global ischemia when administered post-event. For instance, studies have shown that even two hours after an ischemic challenge, treatment with this compound can confer neuroprotection by inhibiting excessive glutamate receptor activation .
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets. In neuropharmacology, it acts as a selective antagonist for non-NMDA (N-methyl-D-aspartate) receptors, particularly quisqualate and kainate receptors . This antagonistic action helps in modulating neurotransmitter activity and can prevent neurotoxicity induced by excessive receptor activation .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxy-6-nitro-7-sulphamoyl-benzo[f]quinoxaline:
2,3-Dihydroxy-7-sulphamoyl-benzo[t]quinoxaline: Another similar compound with slight structural variations that affect its binding affinity and selectivity.
Uniqueness
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline is unique due to its specific functional groups and their positions on the benzoquinoxaline core. These structural features confer distinct chemical reactivity and biological activity, making it a valuable tool in both chemical synthesis and biological research .
Biological Activity
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline (DSBQ) is a compound that has garnered attention for its significant biological activities, particularly in neuropharmacology. This article discusses the biological activity of DSBQ, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DSBQ is a member of the benzoquinoxaline family, characterized by the following molecular formula: and a molecular weight of 291.28 g/mol. Its structure includes two hydroxyl groups and a sulfonamide moiety, which are crucial for its biological activity. The compound exhibits high solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with a melting point of approximately 420 °C .
DSBQ functions primarily as a selective antagonist of the quisqualate subtype of glutamate receptors. Glutamate is a major excitatory neurotransmitter in the central nervous system, and excessive stimulation can lead to excitotoxicity and neuronal damage. By selectively inhibiting quisqualate receptors without affecting NMDA or glycine receptors, DSBQ serves as a valuable tool for studying excitotoxic processes and potential neuroprotective strategies .
Neuroprotective Properties
Research indicates that DSBQ can protect neuronal cells from excitotoxic damage. In studies involving spinal cord injury models, DSBQ administration post-injury resulted in significant sparing of white matter and reduced neurological deficits. For instance, in one study, DSBQ was shown to mitigate acute white matter pathology by preserving oligodendrocytes and promoting axonal integrity .
Antimicrobial Activity
In addition to its neuroprotective effects, DSBQ has been investigated for its antibacterial properties. It has demonstrated activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The minimal inhibitory concentrations (MIC) for these strains ranged from 0.25 to 1 mg/L, indicating potent antibacterial activity .
Spinal Cord Injury Model
A pivotal study examined the effects of DSBQ on spinal cord injury in rat models. Administered 15 minutes post-injury, DSBQ significantly reduced tissue loss and improved functional recovery over a month-long observation period. The study utilized light and electron microscopy to assess tissue integrity at different time points post-injury .
Antibacterial Efficacy
Another study focused on the antibacterial efficacy of DSBQ against clinically relevant bacterial strains. The compound exhibited superior activity compared to standard antibiotics like vancomycin and daptomycin in preventing biofilm formation by MRSA and VRE strains. This suggests that DSBQ could be a promising candidate for developing new antibacterial agents .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of DSBQ compared to structurally similar compounds:
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline | Similar core with nitro group | Potent antagonist at glutamate receptors | Nitro group enhances receptor selectivity |
Quinoxaline-2,3-dione | Simple quinoxaline derivative | Antimicrobial activity | Lacks sulfonamide functionality |
6-Methoxyquinoxaline | Methoxy-substituted quinoxaline | Inhibitory effects on certain ion channels | Different substitution pattern affects activity |
The unique combination of hydroxyl and sulfonamide groups in DSBQ distinguishes it from these compounds, particularly regarding its selective receptor interactions and neuroprotective properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline and its analogs?
The synthesis of quinoxaline derivatives typically involves condensation of o-phenylenediamines with 1,2-diketones or functionalization of preformed quinoxaline scaffolds. For 7-sulfamoyl derivatives, post-synthetic sulfonylation is critical. Recent advances recommend using microwave-assisted reactions to improve yield and regioselectivity . Optimization of solvent systems (e.g., DMF or THF) and catalysts (e.g., p-toluenesulfonic acid) can enhance sulfamoyl group incorporation .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated in studies of analogous nitro-substituted quinoxalines (e.g., NBQX) . Complementary techniques include:
- NMR spectroscopy : H and C NMR to identify aromatic protons and sulfamoyl substituents.
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
- FT-IR : Detection of sulfonamide S=O stretching (~1350–1150 cm) .
Q. What experimental models are used to assess receptor selectivity for quinoxaline-based AMPA/kainate antagonists?
Competitive radioligand binding assays (e.g., H-AMPA displacement) and electrophysiological recordings in hippocampal slices are standard. For 2,3-Dihydroxy-7-sulphamoyl derivatives, selectivity over NMDA and glycine receptors must be validated using HEK293 cells expressing recombinant glutamate receptor subtypes . Dose-response curves (IC) and Schild analysis differentiate competitive vs. non-competitive antagonism .
Advanced Research Questions
Q. How do contradictory findings on neuroprotective efficacy of 2,3-Dihydroxy-7-sulphamoyl derivatives in ischemia models arise, and how can they be resolved?
Discrepancies may stem from differences in administration timing, blood-brain barrier penetration, or model specificity (e.g., global vs. focal ischemia). For example, NBQX (a nitro-substituted analog) showed neuroprotection even when administered 2 hours post-ischemia in rats, but efficacy varies with injury severity . Methodological solutions include:
- Standardizing injury models (e.g., controlled cortical impact vs. transient MCAO).
- Pharmacokinetic profiling to optimize dosing intervals and bioavailability .
Q. What mechanisms underlie the acute protection of white matter glia by 2,3-Dihydroxy-7-sulphamoyl derivatives in spinal cord injury?
Studies on NBQX indicate AMPA/kainate receptor blockade reduces oligodendrocyte excitotoxicity. Key methodologies:
- Axonal injury index quantification : Ultrastructural EM analysis of myelin integrity and axoplasmic pathology at injury epicenters .
- Immunohistochemistry : Staining for oligodendrocyte markers (e.g., CNPase) to confirm glial sparing .
- Functional correlates : Open-field locomotion tests (e.g., BBB scores) to link histological outcomes to recovery .
Q. How can computational docking simulations guide the design of 2,3-Dihydroxy-7-sulphamoyl derivatives for trypanosomatid targets?
Molecular docking (AutoDock Vina, Schrödinger) against crystallized T. cruzi proteins (e.g., PDB: 3H96) identifies binding poses. Focus on:
- LogP optimization : Balances membrane permeability and target engagement.
- Electrostatic complementarity : Sulfamoyl groups form hydrogen bonds with active-site residues (e.g., Arg234) . Validate predictions with in vitro enzyme inhibition assays (e.g., cruzain activity) .
Q. What in vitro synaptic transmission models are suitable for evaluating 2,3-Dihydroxy-7-sulphamoyl derivatives as AMPA antagonists?
Abducens motoneuron recordings : Intracellular electrophysiology in rat brainstem slices measures AMPA-mediated EPSP suppression. Compare with NBQX and non-competitive antagonists (e.g., GYKI 53655) to assess mechanism . Hippocampal LTP studies : High-frequency stimulation in CA1 regions quantifies blockade of long-term potentiation, reflecting therapeutic potential for excitotoxicity .
Q. What analytical challenges arise in detecting sulfamoyl group reactivity, and how can they be addressed?
Sulfamoyl hydrolysis under acidic/alkaline conditions complicates stability studies. Mitigation strategies:
- HPLC-MS monitoring : Track degradation products (e.g., sulfonic acid derivatives) in accelerated stability tests.
- pH-controlled synthesis : Maintain neutral conditions during functionalization to prevent side reactions .
- Isothermal titration calorimetry (ITC) : Quantify sulfamoyl-protein binding thermodynamics .
Q. Methodological Recommendations
- In vivo neuroprotection studies : Use standardized contusion models (e.g., rat T8–T9 weight-drop) with histopathology endpoints (e.g., Luxol Fast Blue for myelin) .
- QSAR modeling : Incorporate Hammett constants for sulfamoyl substituents to predict bioactivity .
- Avoid commercial sources : Synthesize derivatives in-house to ensure purity (>95% by HPLC) and reproducibility .
Properties
IUPAC Name |
2,3-dioxo-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4S/c13-20(18,19)9-3-1-2-7-6(9)4-5-8-10(7)15-12(17)11(16)14-8/h1-5H,(H,14,16)(H,15,17)(H2,13,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMJNDRCLVWVIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2NC(=O)C(=O)N3)C(=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152255 | |
Record name | 2,3-Dihydroxy-7-sulfamoylbenzo(f)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118876-57-6 | |
Record name | 2,3-Dihydroxy-7-sulfamoylbenzo(f)quinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118876576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydroxy-7-sulfamoylbenzo(f)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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